molecular formula C18H30O2 B159736 Jacaric acid CAS No. 28872-28-8

Jacaric acid

Cat. No.: B159736
CAS No.: 28872-28-8
M. Wt: 278.4 g/mol
InChI Key: DQGMPXYVZZCNDQ-KDQYYBQISA-N
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Description

Jacaric acid is a conjugated polyunsaturated fatty acid with the chemical formula C18H30O2. It is characterized by the presence of three conjugated double bonds in its structure. This compound naturally occurs in the seeds of the Jacaranda mimosifolia tree, where it constitutes about 36% of the seed oil . This compound has a melting point of 44°C and is known for its potential health benefits and applications in various scientific fields .

Mechanism of Action

Target of Action

Jacaric acid, a conjugated polyunsaturated fatty acid (CLNA) isomer, primarily targets cancer cells and murine peritoneal macrophages . It induces cell cycle arrest and apoptosis in a variety of cancer cell lines . It also enhances the endocytic activity of macrophages and elevates their intracellular production of superoxide anion .

Mode of Action

This compound interacts with its targets by inducing cell cycle arrest and apoptosis . It increases the production of reactive oxygen species, and cytotoxicity is abolished by the antioxidant α-tocopherol, suggesting that apoptosis results from oxidative stress . Moreover, this compound-treated macrophages show an increase in the production of nitric oxide, which is accompanied by an increase in the expression level of inducible nitric oxide synthase protein .

Biochemical Pathways

This compound affects several biochemical pathways. It enhances the endocytic activity of macrophages and elevates their intracellular production of superoxide anion . It also increases the production of nitric oxide, which is accompanied by an increase in the expression level of inducible nitric oxide synthase protein . In addition, the secretion of several pro-inflammatory cytokines, including interferon-γ, interleukin-1β, and tumor necrosis factor-α, is up-regulated .

Pharmacokinetics

It is known that this compound exhibits no significant cytotoxicity on the thioglycollate-elicited murine peritoneal macrophages . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.

Result of Action

The result of this compound’s action is the inhibition of the growth of cancer cells and the enhancement of the cytostatic activity of macrophages . It induces cell cycle arrest and apoptosis in cancer cells , and enhances the endocytic activity of macrophages . These effects suggest that this compound may act as an immunopotentiator which can be exploited for the treatment of some immunological disorders with minimal toxicity and fewer side effects .

Action Environment

The action environment of this compound is primarily within the cellular environment of its targetsIt is known that this compound exhibits its effects in vitro , suggesting that its action may be influenced by factors such as the presence of other cells, the cellular microenvironment, and the presence of other compounds or treatments.

Preparation Methods

Synthetic Routes and Reaction Conditions: Jacaric acid can be synthesized through the isomerization of linolenic acid. The process involves the use of catalysts such as iodine or selenium to facilitate the rearrangement of double bonds. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C .

Industrial Production Methods: Industrial production of this compound primarily involves the extraction from Jacaranda mimosifolia seeds. The seeds are first crushed to extract the oil, which is then subjected to purification processes such as distillation and chromatography to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Jacaric acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form epoxides and other oxygenated derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of this compound can yield saturated fatty acids. Catalysts such as palladium on carbon are often used in these reactions.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated fatty acids.

    Substitution: Esters, amides.

Scientific Research Applications

Jacaric acid has been extensively studied for its potential health benefits and applications in various scientific fields:

Comparison with Similar Compounds

Jacaric acid is one of several conjugated linolenic acids, which include:

Uniqueness of this compound:

Properties

IUPAC Name

(8Z,10E,12Z)-octadeca-8,10,12-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-11H,2-5,12-17H2,1H3,(H,19,20)/b7-6-,9-8+,11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGMPXYVZZCNDQ-KDQYYBQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC=CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C=C\C=C/CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901027545
Record name (8Z,10E,12Z)-8,10,12-Octadecatrienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28872-28-8
Record name Jacaric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28872-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Jacaric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028872288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (8Z,10E,12Z)-8,10,12-Octadecatrienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JACARIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APY53D8J4D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Jacaric acid (8Z,10E,12Z-octadecatrienoic acid), a conjugated linolenic acid isomer found in jacaranda seed oil, exerts its biological effects primarily through inducing apoptosis (programmed cell death) in various cell types, including cancer cells. [, , ] While the exact mechanisms are still under investigation, some studies suggest that this compound triggers apoptosis by:

  • Disrupting mitochondrial membrane potential: This leads to the release of pro-apoptotic factors from mitochondria, initiating the apoptotic cascade. []
  • Inducing oxidative stress: this compound can promote the generation of reactive oxygen species (ROS), which damage cellular components and trigger apoptosis. This effect can be reversed by antioxidants like α-tocopherol, suggesting the involvement of oxidative stress in its mechanism. [, ]
  • Modulating PKC signaling: The anti-cancer effects of this compound are partially blocked by PKC inhibitors, indicating a potential role of the PKC signaling pathway in its mechanism of action. []

ANone: this compound is an 18-carbon polyunsaturated fatty acid with three conjugated double bonds.

  • Spectroscopic Data: Characterization studies using Gas Chromatography and 13C Nuclear Magnetic Resonance (NMR) spectroscopy have been employed to confirm the presence and structure of this compound in various samples. [, ]

A: Studies in rats have shown that this compound is rapidly absorbed and metabolized, primarily in the small intestine. [] A significant portion of this compound is converted into cis-9, trans-11 conjugated linoleic acid (CLA) during metabolism. [] This CLA isomer is then incorporated into various tissues, including the liver, epididymal fat, and mesenteric fat. []

ANone: While research is ongoing, preclinical studies suggest that this compound may offer several potential health benefits, including:

  • Anti-cancer activity: In vitro and in vivo studies have demonstrated the ability of this compound to inhibit the growth of various cancer cell lines, including prostate, leukemia, and eosinophilic leukemia. [, , , , ]
  • Anti-allergic effects: this compound can suppress allergic responses in activated human mast cells by reducing the secretion of inflammatory mediators like β-N-acetylglucosaminidase, tryptase, and T helper 2 cytokines (IL-4 and IL-13). []
  • Immunomodulatory effects: this compound can enhance the cytostatic activity of murine peritoneal macrophages against tumor cells and increase their production of nitric oxide and pro-inflammatory cytokines. []

A: While jacaranda seed oil is the most well-known source of this compound, it can also be found in other plant seed oils, albeit in smaller quantities. For example, pomegranate seed oil was initially thought to contain this compound, but further analysis using 13C NMR spectroscopy confirmed its absence. []

ANone: Despite its promising bioactivities, several challenges need to be addressed before this compound can be developed as a therapeutic agent:

  • Stability and Formulation: this compound, like other polyunsaturated fatty acids, is susceptible to oxidation, which can affect its stability and efficacy. Effective formulation strategies are needed to protect it from degradation and improve its bioavailability. []
  • Targeted Delivery: Developing targeted delivery systems to deliver this compound specifically to cancer cells or other target tissues could enhance its therapeutic efficacy and minimize potential side effects. []
  • Clinical Trials: Rigorous human clinical trials are essential to confirm the safety and efficacy of this compound observed in preclinical studies and to determine optimal dosages and treatment regimens. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.